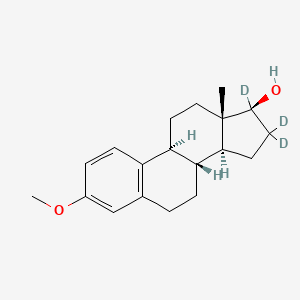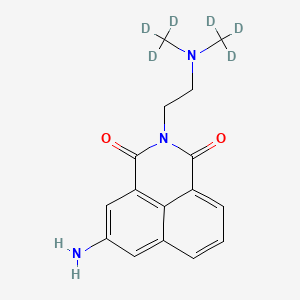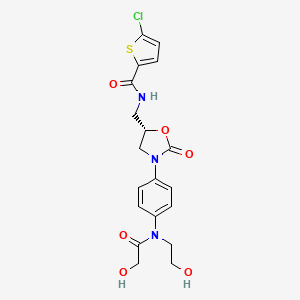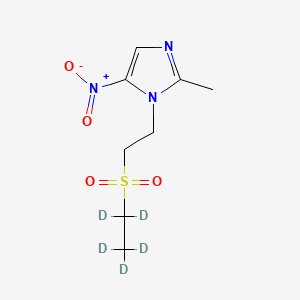
8-Hydroxy Moxifloxacin Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Moxifloxacin Hydrobromide is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is often used in research as an impurity standard for Moxifloxacin . The molecular formula of this compound is C20H22FN3O4 . (HBr), and it has a molecular weight of 468.32 g/mol .
Preparation Methods
The synthesis of 8-Hydroxy Moxifloxacin Hydrobromide typically involves the modification of Moxifloxacin. One common method is the “one pot” synthesis, which allows for the preparation of Moxifloxacin and its derivatives without isolating intermediate compounds . This method is efficient and cost-effective, making it suitable for large-scale production. The reaction conditions often involve the use of a bicyclic amine and other reagents under controlled temperatures and pressures.
Chemical Reactions Analysis
8-Hydroxy Moxifloxacin Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
8-Hydroxy Moxifloxacin Hydrobromide is primarily used in scientific research as an impurity standard for Moxifloxacin . Its applications include:
Chemistry: Used in analytical chemistry for method development and validation.
Biology: Studied for its interactions with bacterial enzymes and cellular components.
Medicine: Investigated for its potential antibacterial properties and mechanisms of action.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
Mechanism of Action
The mechanism of action of 8-Hydroxy Moxifloxacin Hydrobromide is similar to that of Moxifloxacin. It exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the bacteria from replicating and ultimately leads to cell death. The compound has a high affinity for bacterial enzymes, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
8-Hydroxy Moxifloxacin Hydrobromide is unique due to its specific structural modifications compared to other fluoroquinolones. Similar compounds include:
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHCZDXAAGHAF-OEQYQXMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)



![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)




